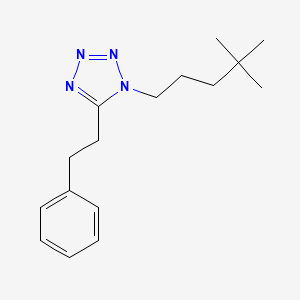
6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine, also known as BRD0705, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in disease processes. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation, and to inhibit the formation of amyloid beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine has been shown to have anti-proliferative effects on cancer cells and to inhibit the formation of amyloid beta plaques in Alzheimer's disease. It has also been shown to have neuroprotective effects in Parkinson's disease models.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine in lab experiments is its high yield and purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain disease models.
Future Directions
There are several future directions for research on 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to test its efficacy in animal models of various diseases and to optimize its dosage and administration. Additionally, it may be useful to explore its potential as a diagnostic tool for certain diseases.
Synthesis Methods
The synthesis of 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine involves the reaction of 8-bromo-5-methoxy-3,4-dihydroisoquinoline-2(1H)-one with cyanoguanidine in the presence of a catalyst. The resulting intermediate is then reacted with ammonium acetate to yield 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine in high yield and purity.
Scientific Research Applications
6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-proliferative effects on cancer cells and to inhibit the formation of amyloid beta plaques in Alzheimer's disease.
properties
IUPAC Name |
6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN6O/c1-21-10-3-2-9(14)8-6-20(5-4-7(8)10)13-18-11(15)17-12(16)19-13/h2-3H,4-6H2,1H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMLHXWYIFIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(CC2=C(C=C1)Br)C3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431552.png)

![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431562.png)

![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)
![N-[[1-[[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]amino]cyclobutyl]methyl]thieno[3,2-b]furan-5-carboxamide](/img/structure/B7431583.png)
![N-[4-[2-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B7431596.png)
![5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7431605.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![5-[(3aS,6aR)-5-(furan-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B7431622.png)

![2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)
![5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine](/img/structure/B7431651.png)